molecular formula C8H12N2 B2407364 5-cyclopropyl-1-ethyl-1H-pyrazole CAS No. 1245822-76-7

5-cyclopropyl-1-ethyl-1H-pyrazole

Cat. No.: B2407364
CAS No.: 1245822-76-7
M. Wt: 136.198
InChI Key: XEANRGZOOZIPSW-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-ethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems due to their unique structural properties and reactivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

5-cyclopropyl-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable scaffold in various applications .

Properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-10-8(5-6-9-10)7-3-4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANRGZOOZIPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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